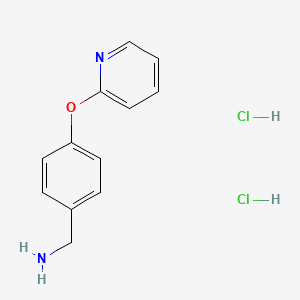

![molecular formula C8H16ClN B1485060 3-[(1E)-prop-1-en-1-yl]piperidine hydrochloride CAS No. 2098160-37-1](/img/structure/B1485060.png)

3-[(1E)-prop-1-en-1-yl]piperidine hydrochloride

Übersicht

Beschreibung

Piperidine is a heterocyclic moiety with the molecular formula (CH2)5NH . It consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) . Piperidine and its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis have been widely reviewed .Molecular Structure Analysis

The molecular structure of piperidine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . The molecular formula of “3-[(1E)-prop-1-en-1-yl]piperidine hydrochloride” is C8H16ClN .Chemical Reactions Analysis

Piperidine acts as a strong base for the deprotonation of carbonyl compounds, thereby playing a crucial role in organic synthesis . Due to its nucleophilic nature, it is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 161.67 g/mol .Wissenschaftliche Forschungsanwendungen

Eperisone Hydrochloride in Muscle Relaxation and Pain Management

Eperisone hydrochloride has been evaluated for its efficacy in patients with acute low back pain and spasticity of spinal muscles. In a randomized, double-blind study, eperisone demonstrated comparable analgesic and muscle relaxant efficacy to thiocolchicoside, indicating its potential as a valuable alternative for the treatment of low back pain and associated conditions. Eperisone-treated patients showed clinically evident muscle relaxation, as evidenced by a progressive reduction in "hand-to-floor" distance and an increase in articular excursion (Lasegue's manoeuvre), with minimal side effects reported, highlighting its safety and efficacy in muscle relaxation and pain management (Cabitza & Randelli, 2008).

Pharmacokinetics of Eperisone Hydrochloride

The pharmacokinetic profile of eperisone hydrochloride was thoroughly investigated in a study involving healthy volunteers. Eperisone was found to be rapidly absorbed following oral administration, with a fast onset of relaxant activity and a rapid elimination from the body, indicating no potential risk for drug accumulation even with repeated dosing. This pharmacokinetic characteristic supports eperisone's tolerability and justifies its use in patients requiring muscle relaxants for varying durations, from a few days to several months, without significant risk of accumulation or serious side effects (Melilli et al., 2011).

Wirkmechanismus

Target of Action

Piperidine, a major component of this compound, has been found to have anticancer potential . It acts as a potential clinical agent against cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Mode of Action

Piperidine has been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, etc . These phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Biochemical Pathways

Piperidine has been observed to regulate several crucial signaling pathways essential for the establishment of cancers . These include the STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB pathways .

Result of Action

Piperidine has been observed to inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Zukünftige Richtungen

Piperidine and its derivatives have shown potential in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemische Analyse

Biochemical Properties

3-[(1E)-prop-1-en-1-yl]piperidine hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system. The interaction between this compound and cholinesterase enzymes can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine. This inhibition is of particular interest in the study of neurodegenerative diseases where cholinesterase inhibitors are used as therapeutic agents .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of cholinesterase enzymes by this compound can lead to enhanced cholinergic signaling, which affects neuronal communication and plasticity. Additionally, this compound has been observed to alter the expression of genes involved in neurotransmitter synthesis and degradation, further impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of cholinesterase enzymes, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine. This binding interaction is facilitated by the structural compatibility of this compound with the enzyme’s active site, leading to competitive inhibition. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of genes involved in neurotransmitter pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its inhibitory activity. Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, such as upregulation of cholinesterase enzyme expression as a compensatory mechanism. These temporal effects highlight the importance of considering the duration of exposure and the stability of the compound in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit cholinesterase activity without causing significant adverse effects. At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed. These adverse effects are likely due to the excessive accumulation of acetylcholine and the subsequent overstimulation of cholinergic receptors. Threshold effects have also been noted, where a minimum effective dose is required to achieve significant enzyme inhibition .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. The compound interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, which are responsible for the hydrolysis of acetylcholine and butyrylcholine, respectively. By inhibiting these enzymes, this compound can alter the metabolic flux of neurotransmitter pathways, leading to changes in metabolite levels and neurotransmitter dynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it is distributed to different compartments, including the cytoplasm and the nucleus, where it can interact with target biomolecules. The localization and accumulation of this compound are influenced by its chemical properties and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cholinesterase enzymes. Additionally, it can translocate to the nucleus, where it may influence gene expression by interacting with transcription factors and other nuclear proteins. The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct its localization .

Eigenschaften

IUPAC Name |

3-[(E)-prop-1-enyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-2-4-8-5-3-6-9-7-8;/h2,4,8-9H,3,5-7H2,1H3;1H/b4-2+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMISTGAYMQZML-VEELZWTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484977.png)

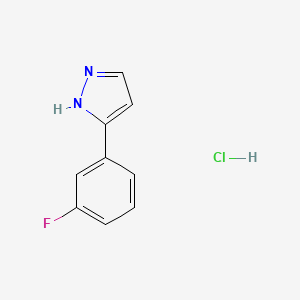

![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B1484979.png)

![Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride](/img/structure/B1484982.png)

![2-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1484986.png)

![(2E)-3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484987.png)

![(3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1484988.png)

![4-[4-Azido-2-(trifluoromethyl)benzoyl]morpholine](/img/structure/B1484989.png)

![1-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484996.png)

![(2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484997.png)

![1-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484998.png)

![2-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484999.png)